

Technical Support Center: Microstructure Control in Additively Manufactured Ni-Nb

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;niobium

Cat. No.: B15487908

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with additively manufactured Nickel-Niobium (Ni-Nb) alloys. The information is designed to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the additive manufacturing of Ni-Nb alloys, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: High Porosity in As-Built Samples

Question: My additively manufactured Ni-Nb samples exhibit high levels of porosity. What are the likely causes and how can I mitigate this?

Answer: High porosity is a common defect in laser powder bed fusion (LPBF) and can significantly degrade mechanical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) The primary causes can be categorized as follows:

- Lack of Fusion: This occurs when the laser energy is insufficient to completely melt the powder particles, leaving voids between successive layers or scan tracks.[\[1\]](#)[\[4\]](#) This can be due to low laser power, high scanning speed, or large hatch spacing.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Keyhole Porosity: Excessive energy density can lead to the formation of a deep, narrow vapor depression in the melt pool, known as a keyhole. Instabilities in this keyhole can cause it to collapse, trapping gas and forming spherical pores.[3][8] This is often associated with high laser power and low scanning speed.
- Gas Porosity: Gas trapped within the powder particles or shielding gas that is improperly circulated can be incorporated into the melt pool, leading to pore formation upon solidification.[3]

Recommended Solutions:

- Optimize Volumetric Energy Density (VED): VED is a critical parameter that consolidates the effects of laser power (P), scanning speed (v), hatch spacing (h), and layer thickness (t). The formula is: $VED = P / (v * h * t)$. Adjust these parameters to achieve a VED within the optimal window for your specific Ni-Nb composition.
- Process Parameter Adjustments: A systematic approach to adjusting process parameters is crucial. Refer to the table below for general guidance.
- Powder Quality Control: Ensure the use of high-quality, dry powder with a spherical morphology and a narrow particle size distribution to minimize gas entrapment.[9]
- Shielding Gas Flow: Optimize the flow of inert shielding gas (e.g., Argon) to effectively remove metal vapor and prevent oxidation without disturbing the powder bed.

Issue 2: Cracking in As-Built or Heat-Treated Samples

Question: I am observing cracking in my Ni-Nb samples, either directly after printing or following post-processing heat treatment. What is causing this and what are the solutions?

Answer: Cracking is a significant issue in Ni-Nb alloys, often stemming from the large thermal gradients inherent to the additive manufacturing process and subsequent phase transformations.[10]

- Solidification Cracking: This occurs during solidification due to the segregation of alloying elements like Niobium to interdendritic regions, forming low-melting-point eutectics. The thermal stresses can then pull these regions apart.[11]

- Strain-Age Cracking: This type of cracking can occur during post-build heat treatment.[12] The precipitation of strengthening phases like γ' (gamma prime) can reduce the ductility of the matrix, making it susceptible to cracking under the influence of residual stresses.[12]

Recommended Solutions:

- Control Thermal Gradients:
 - Substrate Preheating: Heating the build plate can reduce the temperature gradient between the solidified material and the newly deposited layer, thereby lowering residual stresses.[10]
 - Scan Strategy Optimization: Employing shorter scan vectors or an island scanning strategy can help to distribute thermal stresses more evenly.[3][10] Alternating the scan direction between layers can also mitigate stress buildup.[10]
- Post-Processing Heat Treatments:
 - Stress Relief Annealing: A low-temperature heat treatment can be performed to reduce residual stresses without significantly altering the microstructure.[13]
 - Homogenization: A high-temperature heat treatment can dissolve segregated elements and create a more uniform microstructure, which can then be followed by a controlled aging treatment.[14]
 - Rapid Heating Rates: For gamma-prime strengthened superalloys, using a rapid heating rate during the initial post-build heat treatment can minimize the precipitation of deleterious phases that contribute to cracking.[12]

Issue 3: Formation of Deleterious δ (Delta) Phase

Question: My characterization reveals the presence of the δ -phase (Ni_3Nb) in my samples. Why is this forming and how can I control it?

Answer: The δ -phase is an orthorhombic phase that can precipitate in Ni-based superalloys. [14] While it can sometimes be used to control grain size, its acicular (needle-like) morphology can be detrimental to mechanical properties like ductility and fracture toughness.[14][15]

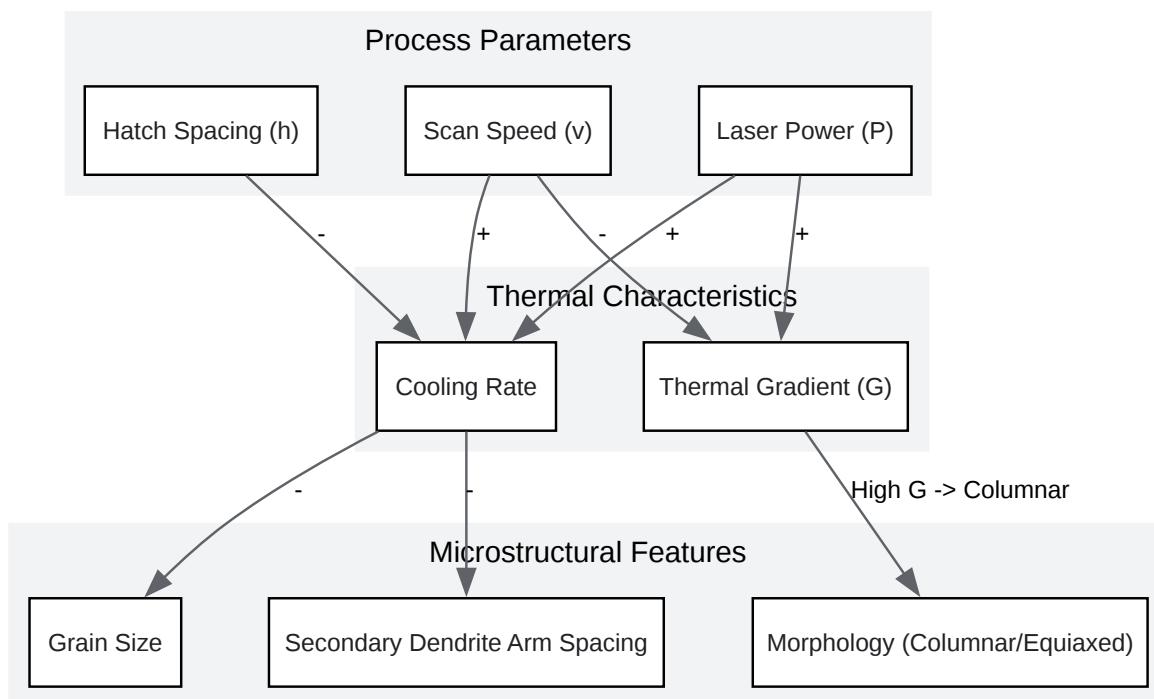
Causes of δ -Phase Formation:

- Niobium Segregation: During the rapid solidification of additive manufacturing, Nb tends to segregate to the interdendritic regions.[14][15] These Nb-rich areas are preferential sites for δ -phase precipitation.
- Heat Treatment: Post-processing heat treatments, particularly in the temperature range of approximately 800-1000°C, can promote the formation of the δ -phase.[14][16]

Recommended Solutions:

- Homogenization Heat Treatment: A high-temperature solution heat treatment (e.g., above 1000°C, but below the solidus temperature) can dissolve the Nb-rich Laves phase and homogenize the elemental distribution, reducing the tendency for δ -phase precipitation during subsequent aging.[16]
- Controlled Aging: Carefully select the aging temperature and time to favor the precipitation of the desired strengthening phases (e.g., γ' and γ'') over the δ -phase. Higher solution treatment temperatures can suppress δ -phase formation during aging.[16]
- Process Parameter Optimization: While less direct, optimizing laser parameters to refine the solidification microstructure can influence the scale of elemental segregation and subsequent phase precipitation.

Frequently Asked Questions (FAQs)


Q1: What are the typical laser parameters for the additive manufacturing of Ni-Nb alloys?

A1: Optimal parameters are highly dependent on the specific alloy composition and the machine used. However, the following table summarizes some reported process parameters for Ni-based alloys to serve as a starting point.

Parameter	Value	Reference
Laser Power	50 - 325 W	[5][17][18]
Scanning Speed	125 - 1739 mm/s	[5][6][17]
Hatch Spacing	28 - 240 μm	[5][17]
Layer Thickness	25 - 50 μm	[19][20]

Q2: What is the influence of key process parameters on the final microstructure?

A2: The relationship between process parameters and microstructure is complex. The following diagram illustrates the general trends.

[Click to download full resolution via product page](#)

Caption: Relationship between process parameters and microstructure.

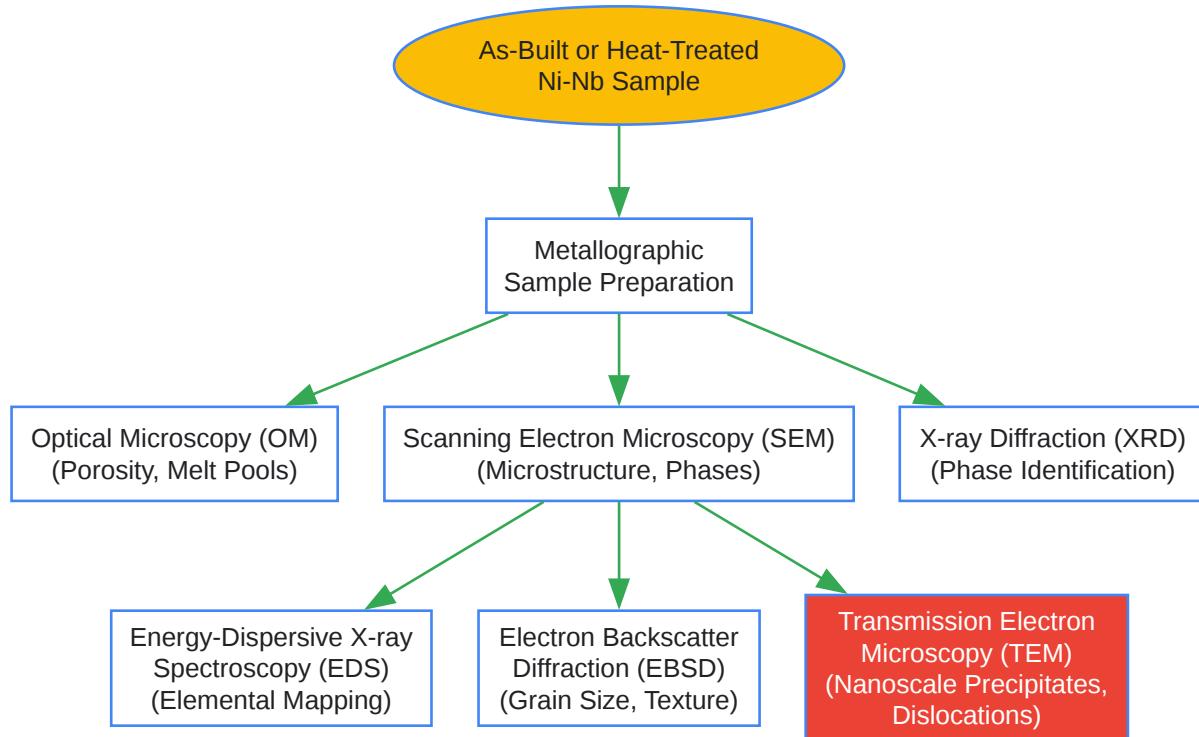
Q3: What are the standard post-processing heat treatments for additively manufactured Ni-Nb alloys?

A3: Post-processing is often essential to achieve the desired microstructure and mechanical properties. A typical heat treatment cycle involves:

- Stress Relief: To reduce internal stresses from the printing process.
- Homogenization/Solution Treatment: To dissolve unwanted phases and create a more uniform composition.
- Aging/Precipitation Hardening: To precipitate fine, coherent strengthening phases.

The specific temperatures and durations will depend on the alloy composition. For example, a homogenization treatment for an Inconel 625-type alloy might be followed by a two-stage aging process to precipitate γ' and γ'' phases.[\[16\]](#)

Experimental Protocols

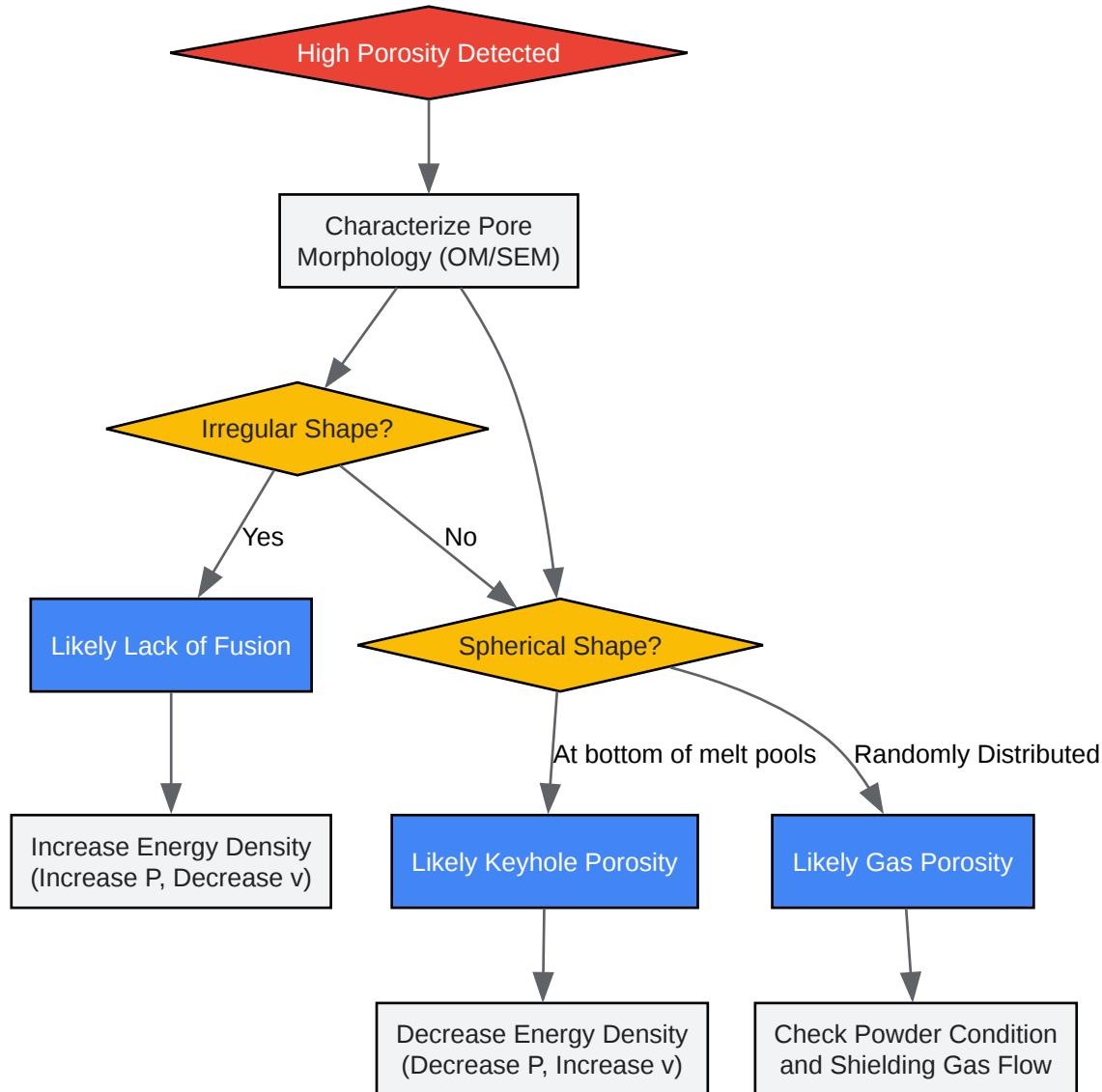

Protocol 1: Metallographic Sample Preparation

- Sectioning: Use a low-speed diamond saw with coolant to cut a cross-section of the sample from the area of interest.
- Mounting: Mount the sample in a conductive phenolic resin for ease of handling and to ensure a flat surface for subsequent steps.
- Grinding:
 - Begin with a coarse grit (e.g., 240) silicon carbide (SiC) paper and water as a lubricant.
 - Progressively move to finer grits (e.g., 400, 600, 800, 1200), ensuring that the scratches from the previous step are completely removed before moving to the next. Rotate the sample 90 degrees between each step.
- Polishing:

- Use a diamond suspension on a polishing cloth. Start with a 6 μm suspension, followed by 3 μm , and finally 1 μm .
- For the final polishing step, use a 0.05 μm colloidal silica or alumina suspension to achieve a mirror-like finish.
- Etching: To reveal the microstructure, etch the polished surface. A common etchant for Ni-based superalloys is Kalling's No. 2 (5g CuCl₂, 100mL HCl, 100mL ethanol). Immerse or swab the sample for a few seconds, then rinse with water and ethanol, and dry with compressed air.

Protocol 2: Microstructural Characterization Workflow

The following diagram outlines a typical workflow for the microstructural characterization of additively manufactured Ni-Nb alloys.


[Click to download full resolution via product page](#)

Caption: Workflow for microstructural characterization.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Porosity Defects

The following diagram illustrates a logical workflow for troubleshooting porosity in additively manufactured Ni-Nb parts.

[Click to download full resolution via product page](#)

Caption: Logic diagram for troubleshooting porosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Researching | Internal Defects and Control Methods of Laser Powder Bed Fusion Forming [m.researching.cn]
- 2. Defects and anomalies in powder bed fusion metal additive manufacturing (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Laser Scanning Speed on the Microstructure and Mechanical Properties of Laser-Powder-Bed-Fused K418 Nickel-Based Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Additive manufacturing of Ni-based superalloys: The outstanding issues | MRS Bulletin | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. US9670572B2 - Method for post-built heat treatment of additively manufactured components made of gamma-prime strengthened superalloys - Google Patents [patents.google.com]
- 13. trepo.tuni.fi [trepo.tuni.fi]
- 14. Formation of the Ni₃Nb delta-phase in stress-relieved Inconel 625 produced via powder-bed laser fusion additive manufacturing | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of hatch spacing and laser power on microstructure, texture, and thermomechanical properties of laser powder bed fusion (L-PBF) additively manufactured

NiTi (Journal Article) | OSTI.GOV [osti.gov]

- 18. mdpi.com [mdpi.com]
- 19. Additive manufacturing of alloys with programmable microstructure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Laser Additive Manufacturing of Ti-Nb Alloys: From Nanostructured Powders to Bulk Objects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Microstructure Control in Additively Manufactured Ni-Nb]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15487908#controlling-microstructure-in-additively-manufactured-ni-nb>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com